Solasulfone
Overview
Description
Gallic aldehyde, also known as 3,4,5-trihydroxybenzaldehyde, is an organic compound belonging to the class of hydroxybenzaldehydes. It is characterized by the presence of three hydroxyl groups attached to a benzene ring along with an aldehyde group. This compound is a derivative of gallic acid and is known for its various applications in scientific research and industry.
Scientific Research Applications
Gallic aldehyde has a wide range of applications in scientific research:
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
Gallic aldehyde can be synthesized through several methods. One common method involves the oxidation of gallic acid using oxidizing agents such as potassium permanganate or potassium dichromate under acidic conditions . Another method includes the hydrolysis of tannic acid, which yields gallic acid, followed by its oxidation to produce gallic aldehyde .
Industrial Production Methods
In industrial settings, gallic aldehyde is often produced through the hydrolysis of tannins, which are abundant in plant materials. The hydrolysis process involves treating tannins with acids or enzymes to break them down into gallic acid, which is then oxidized to form gallic aldehyde .
Chemical Reactions Analysis
Types of Reactions
Gallic aldehyde undergoes various chemical reactions, including:
Oxidation: Gallic aldehyde can be further oxidized to form gallic acid.
Reduction: It can be reduced to form gallic alcohol.
Substitution: The hydroxyl groups in gallic aldehyde can participate in substitution reactions, such as esterification or etherification.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, potassium dichromate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Acidic or Basic Catalysts: Sulfuric acid, sodium hydroxide.
Major Products Formed
Oxidation: Gallic acid.
Reduction: Gallic alcohol.
Substitution: Various esters and ethers of gallic aldehyde.
Mechanism of Action
The mechanism of action of gallic aldehyde involves its ability to interact with various molecular targets and pathways. It exerts its effects through:
Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.
Antimicrobial Activity: Disrupting the integrity of bacterial cell walls and membranes.
Anti-inflammatory Activity: Inhibiting the production of pro-inflammatory cytokines.
Anticancer Activity: Inducing apoptosis in cancer cells through the generation of reactive oxygen species and regulation of apoptotic proteins.
Comparison with Similar Compounds
Gallic aldehyde can be compared with other similar compounds such as:
Gallic Acid: Both compounds have antioxidant properties, but gallic acid is more commonly used in therapeutic applications.
Pyrogallol: Similar in structure but lacks the aldehyde group, making it less reactive in certain chemical reactions.
Ellagic Acid: A dimer of gallic acid, known for its potent antioxidant and anticancer properties.
Conclusion
Gallic aldehyde is a versatile compound with significant applications in various fields of scientific research and industry. Its unique chemical structure allows it to participate in a wide range of reactions, making it a valuable compound for the synthesis of other organic molecules. Its antioxidant, antimicrobial, anti-inflammatory, and anticancer properties further enhance its importance in biological and medical research.
Properties
IUPAC Name |
tetrasodium;1-phenyl-3-[4-[4-[(3-phenyl-1,3-disulfonatopropyl)amino]phenyl]sulfonylanilino]propane-1,3-disulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H32N2O14S5.4Na/c33-47(34,25-15-11-23(12-16-25)31-29(50(41,42)43)19-27(48(35,36)37)21-7-3-1-4-8-21)26-17-13-24(14-18-26)32-30(51(44,45)46)20-28(49(38,39)40)22-9-5-2-6-10-22;;;;/h1-18,27-32H,19-20H2,(H,35,36,37)(H,38,39,40)(H,41,42,43)(H,44,45,46);;;;/q;4*+1/p-4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAGUNVVOQBKLDL-UHFFFAOYSA-J | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(NC2=CC=C(C=C2)S(=O)(=O)C3=CC=C(C=C3)NC(CC(C4=CC=CC=C4)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H28N2Na4O14S5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50927894 | |
Record name | Solasulfone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50927894 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
892.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
133-65-3 | |
Record name | Solasulfone [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000133653 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Solasulfone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50927894 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Solasulfone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.652 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | SOLASULFONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H12JE4313S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.